molecular formula C22H26FN3O3 B2744639 3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351608-28-0

3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2744639
CAS No.: 1351608-28-0
M. Wt: 399.466
InChI Key: XTFJTKPOVZZQTC-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)benzamido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C22H26FN3O3 and its molecular weight is 399.466. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from similar starting materials have shown notable antimicrobial activity. A study reported the synthesis of a new series of compounds, evaluated against Gram-positive and Gram-negative bacteria, as well as fungi. The compounds displayed significant activity, with some showing higher efficacy than reference drugs. Molecular modeling suggested similar orientation and binding interactions within the active site of dihydropteroate synthase compared to co-crystallized ligands (Ghorab, Soliman, Alsaid, & Askar, 2017).

Central Nervous System Agents

Another line of research explored the synthesis of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives as potential central nervous system agents. These compounds showed significant antitetrabenazine activity, indicating potential antidepressant properties (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).

Synthetic Methods and Intermediates

Efficient synthetic methods for related compounds have been developed, highlighting their importance as intermediates in the synthesis of biologically active compounds. For instance, a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in the synthesis of omisertinib (AZD9291), was established, demonstrating the relevance of these compounds in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Antibacterial Agents

Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria yielded promising results. Several compounds within this series showed potent inhibitory activity, with one particular compound demonstrating significant efficacy against both standard and clinically isolated strains of Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. These findings suggest a potential new class of antibacterial agents with a mechanism of action similar to vancomycin (Liang, Cheng, Wang, Huang, Zhang, Liang, & Yan, 2020).

Biomaterials for CO2 Harvesting

Research into biomaterials for CO2 harvesting has also utilized compounds with similar chemical structures. A study investigating 2-aminoethyl-benzene-based biomaterials for CO2 capture found that these materials could efficiently capture CO2, forming sodium carbamate adducts. This research highlights the potential application of these compounds in environmental sustainability efforts (Assaf, Qaroush, Mustafa, Alsoubani, Pehl, Troll, Rieger, & Eftaiha, 2019).

Properties

IUPAC Name

[3-[[3-(dimethylamino)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-26(2)19-7-3-5-15(13-19)21(27)24-18-6-4-8-20(14-18)29-22(28)25-17-11-9-16(23)10-12-17/h3,5,7,9-13,18,20H,4,6,8,14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFJTKPOVZZQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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